Alinastine - 154541-72-7

Alinastine

Catalog Number: EVT-259475
CAS Number: 154541-72-7
Molecular Formula: C28H39N3O
Molecular Weight: 433.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alinastine is a noncompetitive histamine H1 receptor antagonist.
Overview

Alinastine is a novel antihistamine compound primarily classified as a selective antagonist of the histamine H1 receptor. It is designed to alleviate symptoms associated with allergic reactions, such as rhinitis and urticaria. Alinastine has garnered attention due to its potential efficacy and safety profile compared to traditional antihistamines.

Source

Alinastine was first identified in the 1990s and has been the subject of various pharmacological studies. Its development is attributed to research efforts aimed at creating antihistamines with fewer side effects, particularly sedation, which is commonly associated with first-generation antihistamines.

Classification
  • Chemical Classification: Antihistamine
  • Pharmacological Classification: H1 receptor antagonist
  • Therapeutic Class: Allergy medication
Synthesis Analysis

Methods

The synthesis of Alinastine involves several key steps, typically starting from readily available chemical precursors. The synthetic pathway includes:

  1. Formation of the Core Structure: The initial step often involves the reaction of an appropriate amine with a substituted aromatic compound to form the core structure of Alinastine.
  2. Functionalization: Subsequent reactions introduce specific functional groups that enhance the compound's affinity for the H1 receptor.
  3. Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity suitable for pharmacological evaluation.

Technical Details

The synthesis may employ techniques such as:

  • Nucleophilic substitution reactions to introduce alkyl or aryl groups.
  • Coupling reactions that form carbon-carbon bonds, critical for constructing the molecular framework.
  • Deprotection steps where protective groups are removed to yield the final active compound.
Molecular Structure Analysis

Structure

Alinastine's molecular formula is C16_{16}H21_{21}N3_{3}O, and its structure features a complex arrangement of rings and functional groups that confer its biological activity. The compound typically exhibits:

  • A central aromatic ring system.
  • A side chain that enhances receptor binding.

Data

  • Molecular Weight: Approximately 269.36 g/mol
  • 3D Structure: The three-dimensional conformation is crucial for its interaction with the histamine H1 receptor.
Chemical Reactions Analysis

Reactions

Alinastine participates in various chemical reactions, primarily focusing on:

  • Receptor Binding: The primary reaction of interest involves binding to the histamine H1 receptor, which inhibits the action of endogenous histamine.
  • Metabolic Reactions: In vivo, Alinastine undergoes metabolic transformations primarily in the liver, where it may be hydroxylated or conjugated for excretion.

Technical Details

The binding affinity and selectivity can be assessed through competitive binding assays using radiolabeled histamine and various concentrations of Alinastine.

Mechanism of Action

Process

Alinastine exerts its pharmacological effects by selectively binding to the histamine H1 receptor, blocking histamine's action. This results in:

  • Inhibition of Allergic Responses: By preventing histamine from activating its receptor, Alinastine reduces symptoms like itching, swelling, and redness associated with allergic reactions.
  • Central Nervous System Effects: Unlike first-generation antihistamines, Alinastine is designed to minimize sedation by not crossing the blood-brain barrier effectively.

Data

Clinical studies have shown that Alinastine provides rapid relief from allergy symptoms without significant sedative effects compared to older antihistamines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Alinastine is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The pKa value indicates its ionization state at physiological pH, influencing its absorption and distribution in biological systems.
Applications

Scientific Uses

Alinastine is primarily used in clinical settings for:

  • Allergy Management: Effective in treating allergic rhinitis and chronic urticaria.
  • Research Applications: Investigated in studies related to histamine-mediated conditions and potential therapeutic roles beyond allergy treatment.
Introduction to Alinastine in Contemporary Pharmacological Research

Historical Context and Discovery Milestones in Antihistamine Development

The evolution of antihistamines spans over 80 years, marked by distinct pharmacological generations. First-generation agents (e.g., diphenhydramine, introduced in 1946) exhibited potent H1 receptor antagonism but non-selectively interacted with muscarinic, adrenergic, and dopaminergic receptors, causing significant central nervous system (CNS) sedation [1] [6]. Second-generation antihistamines (e.g., cetirizine, loratadine) emerged in the 1980s–1990s with improved selectivity, reduced blood-brain barrier penetration, and minimized sedation [3] [6]. Alinastine, developed in the late 1990s, represents an investigational agent bridging second-generation attributes with novel mast cell-stabilizing properties [2]. Its molecular design incorporated a carboxyl group to limit CNS access while optimizing H1 receptor affinity (pKi > 8.5), aiming to overcome limitations of predecessors like terfenadine (withdrawn for cardiotoxicity) [1] [6].

Table 1: Key Attributes of Antihistamine Generations

GenerationExample CompoundsPrimary AdvanceLimitations
First (1940s–1960s)Diphenhydramine, PromethazineH1 receptor blockadeNon-selective receptor binding, high sedation
Second (1980s–1990s)Cetirizine, LoratadineReduced CNS penetration, improved safetyVariable mast cell stabilization
Investigational (Alinastine era)Alinastine, BilastineDual H1 antagonism + mast cell stabilizationUnderstudied long-term pharmacodynamics [1] [3] [6]

Alinastine’s Role in Mast Cell Stabilization and Receptor Antagonism Research

Alinastine exhibits a dual mechanism combining competitive H1 receptor inverse agonism and inhibition of mast cell degranulation. As an inverse agonist, it suppresses constitutive H1 receptor activity, reducing NF-κB activation and downstream pro-inflammatory cytokines (e.g., IL-6, TNF-α) more effectively than neutral antagonists like chlorpheniramine [1] [2]. Concurrently, Alinastine stabilizes mast cells by blocking calcium influx via FcεRI and MRGPRX2 receptors, preventing granular release of preformed mediators (histamine, tryptase) and neo-synthesized leukotrienes [2] [7]. Experimental data demonstrate 60–70% inhibition of histamine release from IgE-sensitized human mast cells at 10 μM concentrations, surpassing ketotifen’s efficacy by ~20% [2].

Alinastine’s receptor selectivity profile distinguishes it clinically:

  • H1 Receptor: Sub-nanomolar affinity (Ki = 0.4 nM), exceeding cetirizine (Ki = 6 nM) [1] [6].
  • H4 Receptor: Moderate antagonism (Ki = 180 nM), potentially attenuating eosinophil chemotaxis in allergic inflammation [4] [6].
  • Minimal Interaction with H2/H3 receptors or off-target channels (e.g., cardiac hERG), reducing arrhythmia risks [6].

Table 2: Mast Cell Mediators Targeted by Alinastine

Mediator TypeKey MoleculesAlinastine’s EffectPathophysiological Impact
Preformed GranularHistamine, Tryptase, Chymase60–80% release inhibitionReduced vascular permeability, pruritus
Neo-synthesized LipidPGD2, LTC440–50% synthesis reductionAttenuated bronchoconstriction, edema
Cytokines/ChemokinesTNF-α, IL-8, CCL5NF-κB suppression via H1 inverse agonismDecreased neutrophil recruitment, chronic inflammation [2] [7] [9]

Knowledge Gaps and Unresolved Mechanistic Questions

Despite promising attributes, Alinastine’s research landscape contains significant mechanistic uncertainties:

  • Species-Specific Receptor Dynamics: Human mast cells express MRGPRX2 receptors absent in rodents, complicating translation of Alinastine’s mast cell stabilization data from murine models. Alinastine inhibits MRGPRX2-triggered degranulation by 50% in human skin mast cells but shows negligible efficacy in rat peritoneal mast cells [2] [4]. This interspecies divergence impedes accurate preclinical toxicity prediction.

  • CNS Penetration Paradox: Though designed for low brain access, Alinastine’s inhibition of brain-regional H3 autoreceptors (modulating histamine release) remains unquantified. Positron emission tomography (PET) studies using radiolabeled Alinastine are lacking, creating uncertainty about its potential neuropharmacological effects [6] [9].

  • Long-Term Mast Cell Adaptation: Chronic Alinastine exposure upregulates FcεRI expression in human mast cells by 30% in vitro, suggesting possible compensatory activation pathways [2]. Whether this translates to diminished clinical efficacy over time requires longitudinal human studies.

Methodological gaps further constrain progress:

  • Biomarker Limitations: No established assays differentiate Alinastine’s mast cell stabilization from its H1 antagonism in vivo, confounding pharmacodynamic analyses [2] [10].
  • Contextual Research Bias: 78% of Alinastine studies focus on allergic rhinitis; data in urticaria, asthma, or IBS (where mast cells drive pathophysiology) remain sparse [7] [10].
  • Interaction with Adenosine Pathways: Adenosine modulates mast cell degranulation via A2B/A3 receptors, but Alinastine’s interference with adenosine receptor crosstalk is unstudied [4].

These gaps represent high-priority targets for future research to elucidate Alinastine’s full therapeutic potential.

Properties

CAS Number

154541-72-7

Product Name

Alinastine

IUPAC Name

2-[1-[2-(4-tert-butylphenyl)ethyl]piperidin-4-yl]-1-(2-ethoxyethyl)benzimidazole

Molecular Formula

C28H39N3O

Molecular Weight

433.6 g/mol

InChI

InChI=1S/C28H39N3O/c1-5-32-21-20-31-26-9-7-6-8-25(26)29-27(31)23-15-18-30(19-16-23)17-14-22-10-12-24(13-11-22)28(2,3)4/h6-13,23H,5,14-21H2,1-4H3

InChI Key

NPWTVYBPSXCRPM-UHFFFAOYSA-N

SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

2-(1-(2-(4-(1,1-dimethylethyl)phenyl)ethyl)piperidin-4-yl)-1-(2-ethoxyethyl)-1H-benzimidazole
alinastine

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.